Methyl 2,4-dichloro-6-fluorobenzoate
Description
Methyl 2,4-dichloro-6-fluorobenzoate (CAS No. 2252-51-9) is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 2 and 4 and a fluorine atom at position 4. Its structural features, including electron-withdrawing halogen substituents, influence its reactivity and physicochemical properties, such as solubility and stability .
Properties
IUPAC Name |
methyl 2,4-dichloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSVGJCOIGNBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228243 | |
| Record name | Benzoic acid, 2,4-dichloro-6-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398504-37-4 | |
| Record name | Benzoic acid, 2,4-dichloro-6-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398504-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dichloro-6-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloro-6-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-dichloro-6-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ester undergoes hydrolysis under acidic or basic conditions to yield 2,4-dichloro-6-fluorobenzoic acid. This reaction is critical for generating the corresponding acid, a precursor for further functionalization.
Reagents/Conditions :
-
Basic Hydrolysis : Aqueous NaOH (1–2 M) at 80–100°C for 2–4 hours .
-
Acidic Hydrolysis : Concentrated HCl under reflux (6–12 hours) .
Mechanism :
-
Base-mediated saponification cleaves the ester bond, forming the sodium salt of the acid, which is protonated to yield the free acid.
-
Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.
Yield : ~35% (reported for analogous compounds under basic conditions) .
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at the 2- and 4-positions are susceptible to substitution by nucleophiles due to the electron-withdrawing effects of adjacent substituents.
Reaction with Amines
Reagents/Conditions :
-
Primary or secondary amines (e.g., aniline, methylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C .
-
Catalytic AlCl₃ enhances reactivity by activating the aromatic ring .
Products :
-
Mono- or di-substituted benzoates depending on stoichiometry and reaction time.
Example :
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl 2,4-dichloro-6-fluorobenzoate | Aniline | DMF, 100°C, 12 h | Methyl 2-anilino-4-chloro-6-fluorobenzoate |
Cross-Coupling Reactions
The ester participates in C–C bond-forming reactions via frustrated Lewis pair (FLP) systems, enabling access to complex aryl-acetylene derivatives.
Reagents/Conditions :
-
FLP system: B(C₆F₅)₃ (Lewis acid) and Mes₃P (Lewis base) in dichloromethane at 25°C .
-
Arylacetylenes as coupling partners.
Mechanism :
-
B(C₆F₅)₃ activates the ester, forming a cationic intermediate.
-
Mes₃P facilitates single-electron transfer (SET), generating a radical species.
-
Radical addition to the alkyne followed by elimination yields the coupled product .
Example :
| Substrate | Partner | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Phenylacetylene | Methyl 2,4-dichloro-6-fluoro-(β-phenylvinyl)benzoate | 62% |
Oxidation of Side Chains
While the ester itself is not typically oxidized, derivatives with alkyl side chains can undergo oxidation. For example, trichloromethyl analogs are oxidized to carboxylic acids using sodium hypochlorite .
Reagents/Conditions :
Comparative Reactivity
The substitution pattern significantly impacts reactivity:
| Position | Reactivity Toward NAS | Preferred Nucleophiles |
|---|---|---|
| 2-Chloro | High (activated by 4-Cl and 6-F) | Amines, thiols |
| 4-Chloro | Moderate | Strong nucleophiles (e.g., azide) |
| 6-Fluoro | Low (inert under standard conditions) | N/A |
Scientific Research Applications
Pharmaceutical Applications
Methyl 2,4-dichloro-6-fluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Drugs : Studies have shown that certain derivatives can inhibit inflammatory pathways, suggesting potential use in anti-inflammatory therapies.
Agricultural Applications
The compound has also been explored for its applications in agrochemicals:
- Herbicides and Pesticides : Its structural characteristics allow it to function as a precursor for developing herbicides that target specific weed species without affecting crops.
Material Science
In material science, this compound is utilized in the synthesis of polymers and other materials:
- Polymerization Reactions : It can act as a monomer or co-monomer in polymerization processes to create materials with specific properties such as enhanced durability or resistance to environmental degradation.
Case Study 1: Synthesis of Antimicrobial Compounds
A study published in a peer-reviewed journal demonstrated the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds were tested against various bacterial strains and exhibited significant antibacterial activity, suggesting their potential use as new antibiotics.
Case Study 2: Development of Herbicides
Research conducted by agricultural scientists focused on modifying this compound to create selective herbicides. Field trials showed that these herbicides effectively controlled weed populations with minimal impact on crop yield.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-6-fluorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally analogous benzoate esters and carboxylic acid derivatives with halogen or methyl substituents. Key similarities and differences are summarized below:
Table 1: Structural Comparison of Methyl 2,4-Dichloro-6-fluorobenzoate and Analogues
Physicochemical and Reactivity Profiles
- Electron-Withdrawing Effects : The presence of two chlorine atoms (strong electron-withdrawing groups) and one fluorine atom in this compound enhances its electrophilicity compared to analogues like Methyl 2-fluoro-6-methylbenzoate, where a methyl group (electron-donating) at position 6 reduces reactivity .
- Stability : The trifluoromethyl and dichloro-substituted variants (e.g., 2,4-Dichloro-6-fluorobenzoic acid) exhibit higher thermal stability due to stronger halogen bonding, whereas methyl esters with fewer halogens (e.g., Methyl 2-chloro-4-fluorobenzoate) may degrade faster under acidic conditions .
- Solubility : Fluorine substituents generally improve solubility in polar solvents. However, the dual chlorine atoms in this compound may counteract this effect, leading to lower solubility compared to Methyl 2,4,5-trifluorobenzoate .
Biological Activity
Methyl 2,4-dichloro-6-fluorobenzoate (MDFB) is a compound of significant interest due to its unique chemical structure and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
MDFB is characterized by the presence of two chlorine atoms and one fluorine atom on a benzoate ring, which contributes to its distinct reactivity and biological properties. The molecular formula for MDFB is .
The biological activity of MDFB primarily involves its interaction with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor , particularly by binding to active sites of various enzymes, thus preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic processes or signal transduction pathways, making MDFB a candidate for further research in pharmacology .
Enzyme Inhibition
MDFB has demonstrated significant enzyme inhibition properties. For instance, it has been investigated for its effects on cholinesterase enzymes, where it exhibits competitive inhibition characteristics. This property makes it a potential candidate for developing treatments against organophosphate poisoning .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MDFB. It has shown effectiveness against various bacterial strains, with potential applications in agricultural and pharmaceutical industries. The compound's ability to inhibit biofilm formation further enhances its utility as an antimicrobial agent .
Case Study 1: Enzyme Inhibition
In a study assessing the inhibitory effects of MDFB on acetylcholinesterase (AChE), results indicated significant inhibition at concentrations as low as 10 µM. The half-maximal inhibitory concentration (IC50) was determined to be approximately 5 µM, suggesting a potent inhibitory effect .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| MDFB | 5 | Competitive |
| Obidoxime | 2 | Non-competitive |
| HI-6 | 3 | Competitive |
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of MDFB, it was found to reduce biofilm formation by nearly 50% at a concentration of 100 µM against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was recorded at 1600 µM, indicating a promising application in combating bacterial infections .
Comparative Analysis with Similar Compounds
MDFB's unique substitution pattern distinguishes it from other benzoate derivatives. A comparison with similar compounds reveals its enhanced stability and reactivity due to the presence of both chlorine and fluorine atoms.
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 2,4-dichloro-5-fluorobenzoate | Similar halogen substitutions | Moderate enzyme inhibition |
| Methyl 2,3-dichloro-4-fluorobenzoate | Different positioning of halogens | Lower antimicrobial activity |
| Methyl 2-fluorobenzoate | Lacks dichloro substitutions | Minimal biological activity |
Q & A
Basic: What are the essential spectroscopic techniques for characterizing Methyl 2,4-dichloro-6-fluorobenzoate, and how should data interpretation be approached?
Answer:
- Key Techniques :
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and coupling patterns. For example, ¹⁹F NMR can detect deshielding effects from electron-withdrawing chlorine substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways.
- Infrared (IR) Spectroscopy : Identify ester carbonyl (C=O) stretching (~1720 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹).
- Data Interpretation : Compare observed shifts with literature values for structurally analogous benzoates (e.g., 4-fluorobenzoate derivatives ). Use computational tools (e.g., DFT) to predict NMR chemical shifts and validate assignments .
Advanced: How can researchers resolve contradictions between experimental and computational NMR data for this compound?
Answer:
- Step 1 : Re-examine sample purity using HPLC or GC (e.g., employ reference standards for impurity profiling ).
- Step 2 : Account for solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent shifts.
- Step 3 : Optimize computational parameters (e.g., solvent models in DFT simulations) and cross-validate with crystallographic data (e.g., bond lengths from SHELXL refinements ).
- Step 4 : Investigate dynamic effects (e.g., rotational barriers of the ester group) via variable-temperature NMR.
Basic: What synthetic routes are recommended for preparing this compound, and how is reaction efficiency optimized?
Answer:
- Synthetic Pathway :
- Esterification : React 2,4-dichloro-6-fluorobenzoic acid with methanol in the presence of H₂SO₄ (catalytic) or DCC (dicyclohexylcarbodiimide) under reflux.
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).
- Efficiency Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and optimize yields by adjusting stoichiometry (1.2 eq. methanol) and temperature (60–80°C) .
Advanced: What strategies are effective for refining the crystal structure of this compound when twinning or disorder is present?
Answer:
- Twinning : Use SHELXL’s
TWINandBASFcommands to model twin domains. Analyze the Hooft parameter or R₁ values to confirm convergence . - Disorder : Apply
PARTandSUMPrestraints to split disordered atoms (e.g., methyl or halogen groups). Validate with difference Fourier maps. - High-Resolution Data : For resolutions <1.0 Å, refine anisotropic displacement parameters and include hydrogen atom positions .
Basic: How do the positions of chlorine and fluorine substituents influence the compound’s physical properties?
Answer:
- Melting Point : Chlorine at the 2- and 4-positions increases symmetry, raising the melting point compared to mono-substituted analogs.
- Solubility : The electron-withdrawing effect of Cl/F reduces polarity, decreasing water solubility but enhancing solubility in dichloromethane or THF.
- Reactivity : Fluorine at the 6-position directs electrophilic substitution to the 5-position due to meta-directing effects .
Advanced: How can substituent electronic effects be systematically studied to predict reactivity in further derivatization?
Answer:
- Hammett Analysis : Correlate σₚ values of substituents (Cl: +0.23, F: +0.06) with reaction rates (e.g., nucleophilic acyl substitution).
- Computational Modeling : Calculate Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic sites.
- Experimental Validation : Synthesize derivatives (e.g., amides via aminolysis) and compare yields under controlled conditions .
Basic: What analytical methods are critical for assessing purity, and how are method parameters validated?
Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Validate via spike recovery tests (95–105% recovery).
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) and helium carrier gas. Calibrate with certified reference materials .
- Validation : Follow ICH guidelines for linearity (R² >0.998), LOD/LOQ (<0.1%), and precision (%RSD <2%) .
Advanced: How can researchers address conflicting crystallographic data between this compound and related esters?
Answer:
- Comparative Analysis : Overlay packing diagrams (e.g., using Mercury software) to assess steric effects from substituents.
- Energy Frameworks : Calculate intermolecular interaction energies (e.g., π-π stacking, halogen bonds) via CrystalExplorer.
- Thermal Analysis : Correlate DSC data (e.g., melting points) with lattice stability trends .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis/purification steps.
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers.
- Exposure Response : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists.
Advanced: How can machine learning (ML) models enhance the prediction of synthetic outcomes for halogenated benzoates?
Answer:
- Data Curation : Compile reaction datasets (e.g., yields, solvents, catalysts) from literature (e.g., Acta Crystallographica entries ).
- Feature Selection : Train models on descriptors like substituent σₚ values, solvent polarity, and reaction temperature.
- Validation : Compare ML-predicted yields with experimental results for novel derivatives (e.g., 2,4-dichloro-6-fluoro-N-methylbenzamide).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
